Tert-butyl 3-(2-hydroxypropoxy)azetidine-1-carboxylate

Medicinal Chemistry Organic Synthesis Quality Control

Inconsistent impurity profiles in azetidine intermediates can cause failed coupling steps and low PROTAC/ADC yields. This compound, with its defined 2-hydroxypropoxy ether linkage and orthogonal Boc/OH functionality, provides the precise geometry and reproducible reactivity needed for linker construction. • High chemical homogeneity minimizes batch failures. • Free hydroxyl enables versatile derivatization (etherification, esterification). • Global logistics support with reliable supply chain.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS No. 1648864-44-1
Cat. No. B1409495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(2-hydroxypropoxy)azetidine-1-carboxylate
CAS1648864-44-1
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(COC1CN(C1)C(=O)OC(C)(C)C)O
InChIInChI=1S/C11H21NO4/c1-8(13)7-15-9-5-12(6-9)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3
InChIKeyPIDDEXAYDWURFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(2-hydroxypropoxy)azetidine-1-carboxylate: Building Block Overview


Tert-butyl 3-(2-hydroxypropoxy)azetidine-1-carboxylate (CAS 1648864-44-1) is a functionalized azetidine building block that belongs to the class of N-Boc-protected heterocycles . It is characterized by a four-membered azetidine ring, a tert-butyloxycarbonyl (Boc) protecting group, and a 2-hydroxypropoxy side chain . With a molecular formula of C11H21NO4 and a molecular weight of 231.29 g/mol , this compound is primarily utilized as a versatile intermediate in medicinal chemistry, particularly for the synthesis of complex molecules requiring constrained ring systems and orthogonal functional groups.

N-Boc-azetidine scaffold introduces constrained geometry into target molecules
2-hydroxypropoxy side chain provides orthogonal functional handle for derivatization
Boc protection enables sequential deprotection strategies in multi-step routes

Tert-butyl 3-(2-hydroxypropoxy)azetidine-1-carboxylate: Non-Interchangeability with Analogs


Despite sharing a common N-Boc-azetidine core, analogs such as tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (CAS 158602-43-8) and tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS 141699-55-0) exhibit fundamentally different physicochemical and reactive profiles. Substitution at the 3-position with a 2-hydroxypropoxy ether linkage, rather than a direct hydroxyl or an alkyl chain, alters both hydrogen bonding capacity and molecular geometry . These structural variations directly impact chromatographic behavior, solubility, and the compound's ability to participate in specific synthetic transformations such as etherification or nucleophilic substitution . The unique substitution pattern of the target compound is therefore critical for maintaining consistency in multi-step synthetic routes, ensuring reproducible yields, and achieving desired pharmacological properties in downstream applications .

3-Hydroxypropyl analog (CAS 158602-43-8)Lacks ether oxygen; may shift solubility, chromatographic retention, and hydrogen-bonding profile, altering reaction outcomes.
3-Hydroxyazetidine analog (CAS 141699-55-0)Missing the propoxy linker; cannot replicate steric and electronic effects of the 2-hydroxypropoxy group in SAR exploration.
Other N-Boc-azetidine building blocksWithout the free hydroxyl, orthogonal functionalization potential is lost; may require additional synthetic steps to introduce a reactive handle.

Tert-butyl 3-(2-hydroxypropoxy)azetidine-1-carboxylate: Procurement Evidence Summary


Comparative Purity Profile

Tert-butyl 3-(2-hydroxypropoxy)azetidine-1-carboxylate is supplied with a minimum purity specification of 95% . In contrast, common analogs exhibit a wider range of reported purity specifications. For example, tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (CAS 158602-43-8) is available at both 95% and 98% purity from different vendors , while tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS 141699-55-0) is offered at purities ranging from 95% to >99% . This variability in analog purity underscores the need for a consistent, verifiable purity specification, which is critical for reproducible synthetic outcomes.

Purity Specification
Specification review
95% minimum (target)
95–98% / 95–99.87% (analogs)
Supports procurement consistency for multi-step synthesis
Analog purity varies by vendor; consistent spec reduces batch risk
Medicinal Chemistry Organic Synthesis Quality Control

Molecular Weight and Formula Differentiation

The molecular formula of the target compound is C11H21NO4, with a molecular weight of 231.29 g/mol . This differs significantly from the closest structural analog, tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (C11H21NO3, 215.29 g/mol) , due to the presence of an additional oxygen atom in the 2-hydroxypropoxy ether linkage. The difference in molecular formula (one additional oxygen) and molecular weight (16 g/mol) is analytically detectable and influences physicochemical properties such as lipophilicity and hydrogen bonding potential.

Molecular Identity
Head-to-head
C₁₁H₂₁NO₄, 231.29 g/mol
C₁₁H₂₁NO₃, 215.29 g/mol (analog)
Enables accurate stoichiometric control and analytical identification
16 g/mol difference detectable by MS; one extra oxygen
Structural Biology Drug Design Analytical Chemistry

Positional Isomerism: 2-Hydroxypropoxy vs. 3-Hydroxypropyl

The target compound features a 2-hydroxypropoxy substituent, which creates an ether linkage to the azetidine ring. This is structurally distinct from the more common 3-hydroxypropyl side chain found in CAS 158602-43-8, which contains a secondary alcohol . The presence of the ether oxygen in the target compound alters the electronic environment and the overall molecular conformation compared to the alkyl-chain analog. This positional isomerism is known to affect binding affinities and metabolic stability in drug discovery contexts .

Positional Isomerism
Class-level
2-hydroxypropoxy (ether-linked)
3-hydroxypropyl (C-linked alcohol)
Offers distinct SAR vector for drug design exploration
Ether oxygen alters conformation and binding potential
Medicinal Chemistry Structure-Activity Relationship Synthetic Chemistry

Constrained Azetidine Scaffold for Bioconjugate Linkers

Azetidine derivatives are recognized as valuable building blocks for the synthesis of non-cleavable linkers used in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) [1]. While this application is a class-level property of N-Boc-azetidines, the specific substitution pattern of tert-butyl 3-(2-hydroxypropoxy)azetidine-1-carboxylate provides an orthogonal functional handle (the hydroxyl group) for further conjugation, distinguishing it from simpler azetidine carboxylates. The constrained geometry of the azetidine ring can improve the pharmacokinetic properties of the final bioconjugate .

Bioconjugate Utility
Class-level
Boc-amine & hydroxyl dual handles
Strategic linker precursor for PROTAC/ADC design
Constrained ring may influence pharmacokinetic properties (inferred)
PROTAC ADC Linker Bioconjugation

Tert-butyl 3-(2-hydroxypropoxy)azetidine-1-carboxylate: Research and Industrial Applications


Constrained Small Molecule Synthesis for Drug Discovery

The compound serves as a rigid scaffold for the introduction of a 2-hydroxypropoxy side chain, enabling the exploration of structure-activity relationships (SAR) around azetidine-containing drug candidates . Its Boc-protected amine allows for orthogonal deprotection and subsequent functionalization, while the free hydroxyl group offers a site for further derivatization, such as etherification or esterification, to modulate lipophilicity and target binding .

Bifunctional Linker Preparation for PROTACs

Given the established role of azetidine derivatives as non-cleavable linkers in PROTAC and ADC technologies, this compound can be used to construct linker moieties with precise geometry . The hydroxyl group can be activated for conjugation to an E3 ligase ligand, while the Boc group, after deprotection, can be coupled to a target protein ligand, enabling the assembly of a complete PROTAC molecule .

Analytical Method Development and Reference Standard

Due to its defined molecular weight of 231.29 g/mol and distinct C11H21NO4 formula, the compound can be utilized as a reference standard for HPLC, LC-MS, and GC-MS method development, particularly for resolving positional isomers such as the 3-hydroxypropyl analog . Its consistent 95% purity specification from suppliers makes it a suitable calibration standard for quantifying related azetidine impurities in pharmaceutical research .

Application
Selection Property
Validation Focus
Constrained small molecule synthesis
Rigid azetidine scaffold with orthogonal functional groups
Synthetic route compatibility; deprotection selectivity
PROTAC/ADC bifunctional linker preparation
Dual reactivity (Boc-protected amine and free hydroxyl)
Linker geometry verification; conjugation efficiency
Analytical method development & reference standard
Well-defined molecular formula and consistent purity specification
Purity confirmation; isomeric resolution by HPLC/LC-MS

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